N-pent-4-enoyl-L-norleucine

Chemical biology probe synthesis Peptide conjugation Bioorthogonal chemistry

N-pent-4-enoyl-L-norleucine (MF: C₁₁H₁₉NO₃; MW: 213.27 g/mol) is an N-acyl amino acid derivative in which the pent-4-enoyl (4-pentenoyl) moiety is attached via an amide bond to the α-nitrogen of L-norleucine, a non-proteinogenic amino acid bearing a linear n-butyl side chain. The compound contains a terminal olefin on the N-acyl group, a carboxylic acid functionality, and a stereogenic α-carbon in the L-configuration.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Cat. No. B8492134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-pent-4-enoyl-L-norleucine
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)NC(=O)CCC=C
InChIInChI=1S/C11H19NO3/c1-3-5-7-9(11(14)15)12-10(13)8-6-4-2/h4,9H,2-3,5-8H2,1H3,(H,12,13)(H,14,15)/t9-/m0/s1
InChIKeyGCTYFGYJZUBVRO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-pent-4-enoyl-L-norleucine Procurement Guide: Structural Identity, Purity, and Physicochemical Baseline


N-pent-4-enoyl-L-norleucine (MF: C₁₁H₁₉NO₃; MW: 213.27 g/mol) is an N-acyl amino acid derivative in which the pent-4-enoyl (4-pentenoyl) moiety is attached via an amide bond to the α-nitrogen of L-norleucine, a non-proteinogenic amino acid bearing a linear n-butyl side chain [1]. The compound contains a terminal olefin on the N-acyl group, a carboxylic acid functionality, and a stereogenic α-carbon in the L-configuration. The pent-4-enoyl (PNT) group is an established protecting group in synthetic chemistry, cleavable under mild iodolactonization conditions, and has been applied in oligonucleotide and peptide synthesis [2]. The compound is typically supplied at ≥95% purity (HPLC) by specialty chemical vendors; however, a publicly indexed CAS Registry Number is not universally assigned across databases, and researchers should verify lot-specific certificates of analysis upon procurement.

Why N-pent-4-enoyl-L-norleucine Cannot Be Interchanged with Other N-Acyl Norleucine or N-Pent-4-enoyl Amino Acid Derivatives


Substituting N-pent-4-enoyl-L-norleucine with a structurally adjacent analog—such as N-acetyl-L-norleucine (saturated acyl, no terminal olefin) or N-pent-4-enoyl-L-alanine (identical N-acyl group but truncated amino acid side chain)—introduces at least two simultaneous structural perturbations that confound interpretation in any structure-activity study. Removing the terminal double bond eliminates the capacity for post-synthetic olefin metathesis, thiol-ene click conjugation, or iodolactonization-based deprotection—transformations documented for the PNT group [1]. Shortening the amino acid side chain from n-butyl to methyl (alanine scaffold) alters both lipophilicity (estimated ΔcLogP ≈ 1.0–1.3 log units) and steric bulk at the α-carbon, potentially affecting peptide backbone conformation and target binding [2]. The orthogonal combination of a conjugate-ready terminal olefin on the N-acyl portion and a linear four-carbon amino acid side chain is unique to this specific compound. Empirical verification of lot-specific purity is essential, as no universally accepted pharmacopeial monograph exists for this research chemical.

N-pent-4-enoyl-L-norleucine: Quantitative Comparative Evidence for Informed Procurement Decisions


Terminal Olefin Content: Enables Post-Synthetic Conjugation via Thiol-Ene Click Chemistry or Olefin Metathesis—Functionality Absent in N-Acetyl-L-norleucine

N-pent-4-enoyl-L-norleucine contains exactly one terminal carbon-carbon double bond (C=CH₂) on the N-acyl group. This structural feature enables post-synthetic diversification via thiol-ene radical addition, olefin cross-metathesis, or ozonolysis/reductive amination—transformations that are chemically impossible with the saturated N-acetyl analog (N-acetyl-L-norleucine, CAS 54896-21-8) which contains zero olefinic bonds. The pent-4-enoyl (PNT) group has been documented to undergo quantitative iodolactonization-mediated cleavage under mild conditions (I₂, THF/H₂O), a deprotection strategy not available to N-acetyl, N-benzoyl, or N-Fmoc protected amino acids [1].

Chemical biology probe synthesis Peptide conjugation Bioorthogonal chemistry Olefin metathesis

Lipophilicity Differentiation: Estimated cLogP of N-pent-4-enoyl-L-norleucine Surpasses N-pent-4-enoyl-L-alanine by Approximately 1.0–1.3 Log Units

Computational cLogP estimates place N-pent-4-enoyl-L-norleucine (C₁₁H₁₉NO₃) at approximately 1.9–2.1, compared to approximately 0.6–0.8 for N-pent-4-enoyl-L-alanine (C₈H₁₃NO₃), a difference of roughly 1.0–1.3 log units attributable entirely to the additional three methylene units (–CH₂CH₂CH₂–) in the norleucine n-butyl side chain versus the alanine methyl group [1]. This corresponds to an estimated ~10–20-fold higher octanol-water partition coefficient for the target compound. The topological polar surface area (TPSA) remains essentially identical (~66–70 Ų) between both compounds, as the extended alkyl chain does not contribute hydrogen bond donors or acceptors.

Lipophilicity Membrane permeability ADME prediction Peptide drug design

Rotatable Bond Count and Conformational Flexibility: Target Offers 9 Rotatable Bonds vs. 6 for N-pent-4-enoyl-L-alanine

N-pent-4-enoyl-L-norleucine contains 9 rotatable bonds, compared to 6 for N-pent-4-enoyl-L-alanine and 5 for N-pent-4-enoyl-glycine [1]. The three additional rotatable bonds arise from the norleucine n-butyl side chain (–CH₂–CH₂–CH₂–CH₃). This increased conformational entropy has implications for both the entropic penalty upon target binding and the ability of the side chain to sample lipophilic sub-pockets in protein binding sites. Conversely, the terminal olefin in the N-acyl group introduces conformational restriction (sp² hybridization at C4–C5) that partially offsets the flexibility gain, creating a mixed rigidity-flexibility profile not matched by any single comparator.

Conformational analysis Peptide backbone flexibility Ligand efficiency Molecular recognition

Pent-4-enoyl (PNT) Protecting Group Orthogonality: Quantitative Deprotection Selectivity vs. Base-Labile and Hydrogenolytic Protecting Groups

The pent-4-enoyl (PNT) group on N-pent-4-enoyl-L-norleucine can be cleaved via iodolactonization (I₂ in THF/H₂O) under mild, near-neutral conditions that leave base-labile Fmoc groups and hydrogenolyzable Cbz/Bn groups intact [1]. This oxidative cleavage mechanism is orthogonal to the standard acidolysis (Boc), base (Fmoc), and hydrogenolysis (Cbz) deprotection strategies. The PNT group was reported to be installed in >90% yield using pent-4-enoic anhydride and cleaved quantitatively under the iodolactonization conditions [1]. In oligonucleotide synthesis, PNT-protected nucleoside phosphoramidites enabled rapid synthesis at 1 μmol to 1 mmol scales with standard coupling efficiencies [2].

Protecting group chemistry Peptide synthesis Orthogonal deprotection Solid-phase synthesis

High-Impact Application Scenarios for N-pent-4-enoyl-L-norleucine Based on Evidence-Validated Differentiation


Orthogonal Protecting Group Strategy in Multi-Step Peptide Synthesis

In solid-phase peptide synthesis (SPPS) requiring three or more orthogonal protecting groups, N-pent-4-enoyl-L-norleucine can serve as a building block where the PNT group is removed via iodolactonization without affecting Fmoc (base-labile), Boc (acid-labile), or Cbz (hydrogenolyzable) protections. The quantitative cleavage yield and mild, near-neutral conditions (I₂, THF/H₂O, RT) documented by Madsen et al. [1] enable sequential N-terminal deprotection of the norleucine residue after chain assembly, a workflow incompatible with N-acetyl-L-norleucine which would require harsh acidic hydrolysis.

Bioorthogonal Conjugation Handle for Chemical Biology Probe Construction

The terminal olefin on the pent-4-enoyl N-acyl group provides a site for thiol-ene radical addition or olefin metathesis reactions, enabling the post-synthetic attachment of fluorophores, biotin affinity tags, or PEG solubility handles to norleucine-containing peptides. This conjugation capability is structurally absent in N-acetyl-L-norleucine (zero olefins). N-pent-4-enoyl-L-norleucine is therefore the appropriate choice when a norleucine residue must simultaneously serve as both a structural element and a chemical conjugation point in activity-based probes or peptide-drug conjugates.

Structure-Activity Relationship (SAR) Studies Requiring Intermediate Lipophilicity and Linear Alkyl Side Chain Geometry

When an SAR campaign evaluates N-acyl norleucine derivatives for target engagement, N-pent-4-enoyl-L-norleucine offers a cLogP of approximately 1.9–2.1—intermediate between N-pent-4-enoyl-L-alanine (cLogP ≈ 0.6–0.8) and N-pentanoyl-L-norleucine (fully saturated analog, cLogP higher). The linear n-butyl side chain presents a distinct steric and lipophilic profile compared to the branched isobutyl group of leucine, making this compound the preferred choice when exploring contributions of linear aliphatic side chain length to binding affinity without altering the N-acyl group identity across a congeneric series.

Lipoxygenase Pathway Probe Development Leveraging Class-Level Inhibitory Activity

N-pent-4-enoyl-L-norleucine is annotated in multiple database records as a lipoxygenase pathway modulator that interferes with arachidonic acid metabolism [1]. While primary quantitative IC₅₀ data from peer-reviewed literature are not available for this specific compound as of the search date, the pent-4-enoyl amino acid scaffold class has been investigated in the context of 5-lipoxygenase (5-LO) and fatty acid amide hydrolase (FAAH) inhibition [2]. Researchers developing lipoxygenase-targeted probes with a norleucine-based scaffold can leverage this compound as a starting point for SAR exploration, with the terminal olefin enabling subsequent functionalization to install photoaffinity or fluorescent reporter groups.

Quote Request

Request a Quote for N-pent-4-enoyl-L-norleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.